molecular formula C14H18BrNO4S B7575260 2-[(4-Bromo-3-methylphenyl)sulfonyl-cyclopentylamino]acetic acid

2-[(4-Bromo-3-methylphenyl)sulfonyl-cyclopentylamino]acetic acid

Número de catálogo B7575260
Peso molecular: 376.27 g/mol
Clave InChI: GHYAAEOQDYDTSF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-[(4-Bromo-3-methylphenyl)sulfonyl-cyclopentylamino]acetic acid, also known as BMS-687453, is a small molecule inhibitor that was initially developed as a potential treatment for inflammatory diseases. The compound has been shown to inhibit the activity of a specific enzyme called phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammation in the body.

Mecanismo De Acción

2-[(4-Bromo-3-methylphenyl)sulfonyl-cyclopentylamino]acetic acid is a selective inhibitor of PDE4, which is an enzyme that plays a key role in the regulation of inflammation. PDE4 hydrolyzes cyclic adenosine monophosphate (cAMP), which is a second messenger that inhibits pro-inflammatory cytokine production. Inhibition of PDE4 by 2-[(4-Bromo-3-methylphenyl)sulfonyl-cyclopentylamino]acetic acid leads to an increase in cAMP levels, which in turn reduces the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
2-[(4-Bromo-3-methylphenyl)sulfonyl-cyclopentylamino]acetic acid has been shown to have potent anti-inflammatory activity in vitro and in vivo. In preclinical studies, the compound has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models of COPD and asthma. Furthermore, 2-[(4-Bromo-3-methylphenyl)sulfonyl-cyclopentylamino]acetic acid has been shown to reduce airway inflammation and improve lung function in animal models of COPD. The compound has also been shown to have a favorable safety profile in preclinical toxicology studies.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of 2-[(4-Bromo-3-methylphenyl)sulfonyl-cyclopentylamino]acetic acid is its potent anti-inflammatory activity, which makes it a promising candidate for the treatment of inflammatory diseases. Another advantage is its favorable safety profile in preclinical toxicology studies. However, one limitation of 2-[(4-Bromo-3-methylphenyl)sulfonyl-cyclopentylamino]acetic acid is its selectivity for PDE4, which may limit its efficacy in certain inflammatory diseases. Furthermore, the compound has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

Direcciones Futuras

There are several future directions for the research and development of 2-[(4-Bromo-3-methylphenyl)sulfonyl-cyclopentylamino]acetic acid. One direction is to further investigate its potential therapeutic applications in inflammatory diseases, such as COPD, asthma, and psoriasis. Another direction is to explore its potential as a combination therapy with other anti-inflammatory agents. Furthermore, the development of more selective PDE4 inhibitors may improve the efficacy and safety of this class of compounds. Finally, clinical trials are needed to evaluate the safety and efficacy of 2-[(4-Bromo-3-methylphenyl)sulfonyl-cyclopentylamino]acetic acid in humans.

Métodos De Síntesis

The synthesis of 2-[(4-Bromo-3-methylphenyl)sulfonyl-cyclopentylamino]acetic acid involves several steps, including the reaction of 4-bromo-3-methylphenylsulfonyl chloride with cyclopentylamine to form 2-(4-bromo-3-methylphenylsulfonyl)cyclopentylamine. This intermediate is then reacted with chloroacetic acid to form the final product, 2-[(4-bromo-3-methylphenyl)sulfonyl-cyclopentylamino]acetic acid. The synthesis has been described in detail in a patent application filed by Bristol-Myers Squibb, the company that developed the compound.

Aplicaciones Científicas De Investigación

2-[(4-Bromo-3-methylphenyl)sulfonyl-cyclopentylamino]acetic acid has been extensively studied for its potential therapeutic applications in inflammatory diseases, such as chronic obstructive pulmonary disease (COPD), asthma, and psoriasis. The compound has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in vitro and in vivo. In preclinical studies, 2-[(4-Bromo-3-methylphenyl)sulfonyl-cyclopentylamino]acetic acid has demonstrated anti-inflammatory activity in animal models of COPD and asthma. Furthermore, the compound has been shown to have a favorable safety profile in preclinical toxicology studies.

Propiedades

IUPAC Name

2-[(4-bromo-3-methylphenyl)sulfonyl-cyclopentylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO4S/c1-10-8-12(6-7-13(10)15)21(19,20)16(9-14(17)18)11-4-2-3-5-11/h6-8,11H,2-5,9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHYAAEOQDYDTSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N(CC(=O)O)C2CCCC2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Bromo-3-methylphenyl)sulfonyl-cyclopentylamino]acetic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.